molecular formula C10H10BrN3 B13115153 5-Bromo-8-(hydrazinylmethyl)quinoline

5-Bromo-8-(hydrazinylmethyl)quinoline

Cat. No.: B13115153
M. Wt: 252.11 g/mol
InChI Key: PEIAKDMHBFGGSK-UHFFFAOYSA-N
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Description

5-Bromo-8-(hydrazinylmethyl)quinoline is a quinoline derivative featuring a bromine atom at position 5 and a hydrazinylmethyl group (-CH₂-NH-NH₂) at position 8 of the quinoline core. The bromine atom at position 5 is a common feature in many bioactive quinoline derivatives, contributing to electronic effects that influence reactivity and binding interactions .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(5-bromoquinolin-8-yl)methylhydrazine

InChI

InChI=1S/C10H10BrN3/c11-9-4-3-7(6-14-12)10-8(9)2-1-5-13-10/h1-5,14H,6,12H2

InChI Key

PEIAKDMHBFGGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CNN)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-(hydrazinylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5-Bromo-8-(hydrazinylmethyl)quinoline has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-(hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and hydrazinylmethyl groups enhance its ability to bind to biological molecules, such as enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference IDs
5-Bromo-8-(hydrazinylmethyl)quinoline 5-Br, 8-CH₂-NH-NH₂ C₁₀H₉BrN₃ ~259.11 (calc.) Potential chelation, nucleophilic reactivity Inferred
5-Bromo-8-nitroisoquinoline 5-Br, 8-NO₂ C₉H₅BrN₂O₂ 277.06 High reactivity (nitro group), synthetic intermediate
5-Bromo-8-methoxy-2-methylquinoline 5-Br, 8-OCH₃, 2-CH₃ C₁₁H₁₀BrNO 252.11 Enhanced solubility (methoxy), steric effects
8-(Benzyloxy)-5-bromoquinoline 5-Br, 8-OCH₂C₆H₅ C₁₆H₁₂BrNO 314.18 Bulky substituent, potential antimicrobial use
5-Bromo-8-(trifluoromethoxy)quinoline 5-Br, 8-OCF₃ C₁₀H₅BrF₃NO 292.05 Lipophilic (CF₃), electron-withdrawing effects
5-Bromo-8-chloroisoquinoline 5-Br, 8-Cl C₉H₅BrClN 242.50 Halogenated, cross-coupling substrate
5-Bromo-8-hydroxyquinoline-7-carboxylic acid 5-Br, 8-OH, 7-COOH C₁₁H₇BrNO₃ 296.09 Metal chelation, antimicrobial research

Key Research Findings and Trends

Position-Specific Reactivity: Substitution at position 8 is critical for modulating electronic and steric properties. For example, palladium-catalyzed C–H arylation at C8 (as in ) is feasible in brominated quinolines, enabling diversification of the hydrazinylmethyl derivative.

Comparative Stability : Nitro-substituted analogs () exhibit higher reactivity but lower stability than hydrazinylmethyl derivatives, which may offer better shelf-life for pharmaceutical applications.

Biological Performance : Hydroxy and carboxylic acid groups () enhance metal-binding capacity, while hydrazinylmethyl groups could provide unique pharmacokinetic profiles (e.g., blood-brain barrier penetration).

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